molecular formula C11H10Br2N2S B1345261 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1134611-60-1

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

Cat. No.: B1345261
CAS No.: 1134611-60-1
M. Wt: 362.09 g/mol
InChI Key: FMQQZJWVVOHZRQ-UHFFFAOYSA-N
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Description

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a heterocyclic compound that features a fused imidazo-thiazole ring system.

Preparation Methods

The synthesis of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its anticancer activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other derivatives due to variations in molecular interactions and target specificity.

Properties

IUPAC Name

2-bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S.BrH/c12-10-9(8-4-2-1-3-5-8)14-7-6-13-11(14)15-10;/h1-5H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQZJWVVOHZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)Br)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640021
Record name 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134611-60-1
Record name 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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